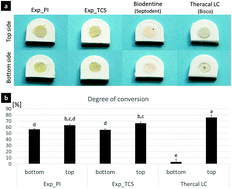Development of self-adhesive pulp-capping agents containing a novel hydrophilic and highly polymerizable acrylamide monomer
Journal of Materials Chemistry B Pub Date: 2020-05-27 DOI: 10.1039/D0TB00079E
Abstract
Several studies have shown the clinical success of hydraulic calcium-silicate cements (hCSCs) for direct and indirect pulp capping and root repair. However, hCSCs have various drawbacks, including long setting time, poor mechanical properties, low bond strength to dentin, and relatively poor handling characteristics. To overcome these limitations, a light-curable, resin-based hCSC (Theracal LC, Bisco) was commercially introduced; however, it did not exhibit much improvement in bond strength. We developed a light-curable self-adhesive pulp-capping material that contains the novel acrylamide monomer N,N′-{[(2-acrylamido-2-[(3-acrylamidopropoxy)methyl]propane-1,3-diyl)bis(oxy)]bis(propane-1,3-diyl)}diacrylamide (FAM-401) and the functional monomer 4-methacryloxyethyl trimellitate anhydride (4-MET). Two experimental resin-based hCSCs containing different calcium sources (portlandite: Exp_Pl; tricalcium silicate cement: Exp_TCS) were prepared, and the commercial hCSCs Theracal LC and resin-free hCSC Biodentine served as controls. The performance of each cement was evaluated based on parameters relevant for vital pulp therapy, such as curing degree on a wet surface, mechanical strength, as determined using a three-point bending test, shear bond strength to dentin, cytotoxicity, as determined using an MTT assay, and the amount of calcium released, as determined using inductively coupled plasma atomic emission spectrometry. Both experimental cements cured on wet surfaces and showed relatively low cytotoxicity. Furthermore, their flexural and shear bond strength to dentin were significantly higher than those of the commercial references. High calcium release was observed for both Exp_Pl and Biodentine. Thus, Exp_Pl as a new self-adhesive pulp-capping agent performed better than the commercial resin-based pulp-capping agent in terms of mechanical strength, bond strength, and calcium release.


Recommended Literature
- [1] Back cover
- [2] Nanostructured perovskites for nonvolatile memory devices
- [3] Contents list
- [4] Decelerated chirality interconversion of an optically inactive 310-helical peptide by metal chelation†
- [5] Back cover
- [6] Inside front cover
- [7] Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor
- [8] An experimental and theoretical dissection of potassium cation/glycine interactions†
- [9] Apparatus, etc.
- [10] Facile oxidation of a carbaporphyrin at the internal carbon atom: synthesis of novel benzo[18]annulene ketals†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 12187-14-3









